molecular formula C12H11BrClN B2584982 6-Bromo-2-chloro-3-(propan-2-yl)quinoline CAS No. 1343468-40-5

6-Bromo-2-chloro-3-(propan-2-yl)quinoline

Cat. No.: B2584982
CAS No.: 1343468-40-5
M. Wt: 284.58
InChI Key: RCLDHGIJEJKOSY-UHFFFAOYSA-N
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Description

Contextual Significance of Quinolines in Contemporary Chemical Research

Quinoline (B57606) and its derivatives are of immense interest due to their wide-ranging applications. They form the core of numerous pharmaceuticals, agrochemicals, and industrial dyes. rsc.org In the realm of medicine, quinoline-based compounds have demonstrated a remarkable spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. nih.govnih.govrsc.org The rigid, planar structure of the quinoline ring allows it to intercalate with DNA and interact with various enzymes and receptors, making it a valuable pharmacophore for the design of targeted therapies. nih.gov Researchers continue to explore novel synthetic methodologies to access functionalized quinolines, aiming to expand their therapeutic potential and application in materials science. rsc.orgresearchgate.net

Overview of Dihalo- and Alkyl-Substituted Quinoline Architectures

The functionalization of the quinoline scaffold with halogen atoms and alkyl groups significantly influences its physicochemical and biological properties. Halogens, such as bromine and chlorine, can alter the electronic distribution within the molecule, enhance its metabolic stability, and provide synthetic handles for further chemical modifications. The position and nature of the halogen substituents are critical in determining the compound's activity. rsc.org

Alkyl substituents, on the other hand, can impact the molecule's lipophilicity, steric profile, and binding interactions with biological targets. The introduction of bulky alkyl groups can modulate selectivity and potency. The combination of dihalogen and alkyl substitutions on the quinoline core creates a diverse chemical space for the exploration of structure-activity relationships. doi.org

Positioning of 6-Bromo-2-chloro-3-(propan-2-yl)quinoline within Quinoline Chemistry

Below is a table summarizing the key structural features of this compound class.

Substitution Type Example Substituent Potential Influence on Properties
Halogen (Bromo)Br at C6Modulates electronic properties, provides a site for cross-coupling reactions.
Halogen (Chloro)Cl at C2Acts as a leaving group for nucleophilic substitution, enabling derivatization.
AlkylIsopropyl at C3Increases lipophilicity, influences steric interactions with biological targets.

Further research into the synthesis and biological evaluation of this compound would be necessary to fully elucidate its potential applications and position within the broader field of quinoline chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloro-3-propan-2-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN/c1-7(2)10-6-8-5-9(13)3-4-11(8)15-12(10)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLDHGIJEJKOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C=CC(=CC2=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2 Chloro 3 Propan 2 Yl Quinoline and Analogous Systems

Foundational Quinoline (B57606) Synthesis Protocols

The initial construction of the quinoline ring system can be achieved through several classic name reactions, each offering distinct advantages depending on the desired substitution pattern.

Skraup and Doebner-Miller Condensations

The Skraup synthesis, one of the oldest and most direct methods, involves the reaction of an aniline with glycerol, an oxidizing agent (traditionally nitrobenzene), and sulfuric acid. acs.org For the synthesis of a 6-bromoquinoline derivative, p-bromoaniline would be the logical starting material. The reaction proceeds through a cyclization of an α,β-unsaturated aldehyde, formed in situ from glycerol, with the aniline.

A closely related method is the Doebner-Miller reaction, which offers more versatility by using α,β-unsaturated aldehydes or ketones as reactants with anilines in the presence of an acid catalyst. nih.govnih.gov This approach allows for the introduction of substituents on the pyridine ring of the quinoline system. For instance, reacting p-bromoaniline with an appropriate α,β-unsaturated ketone could directly install the isopropyl group at the C-3 position. The reaction is catalyzed by Brønsted or Lewis acids. nih.gov

ReactionKey ReactantsCatalyst/ConditionsProduct Type
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentH₂SO₄Unsubstituted or substituted quinolines
Doebner-Miller Reaction Aniline, α,β-Unsaturated Aldehyde/KetoneAcid (Brønsted or Lewis)Substituted quinolines

Friedländer and Pfitzinger Cycloadditions

The Friedländer synthesis provides a convergent route to quinolines by condensing a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.govresearchgate.net This reaction can be catalyzed by acids or bases. nih.gov To synthesize the target compound's backbone, a 2-amino-5-bromobenzaldehyde could be reacted with 3-methyl-2-butanone. A significant challenge with this method can be the availability of the substituted 2-aminobenzaldehyde precursors. nih.gov

The Pfitzinger reaction is a variation of the Friedländer synthesis that utilizes isatin or isatoic acid as the starting material, which is condensed with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. researchgate.net

ReactionKey ReactantsCatalyst/ConditionsProduct Type
Friedländer Synthesis 2-Aminobenzaldehyde/ketone, Compound with α-methylene groupAcid or BaseSubstituted quinolines
Pfitzinger Reaction Isatin/Isatoic acid, Carbonyl compoundBaseQuinoline-4-carboxylic acids

Conrad-Limpach and Gould-Jacobs Reactions

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. researchgate.netgoogle.com The reaction conditions determine the final product; lower temperatures favor the formation of a β-aminoacrylate (the kinetic product), which upon heating cyclizes to a 4-hydroxyquinoline. google.com Higher temperatures can lead to the formation of a 2-hydroxyquinoline via the Knorr quinoline synthesis. google.com

The Gould-Jacobs reaction is another powerful method that begins with the condensation of an aniline with an alkoxymethylenemalonic ester. nih.gov This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield a 4-hydroxyquinoline. nih.gov This method is particularly effective for anilines bearing electron-donating groups. nih.gov

ReactionKey ReactantsIntermediate/Product
Conrad-Limpach Synthesis Aniline, β-Ketoester4-Hydroxyquinoline
Gould-Jacobs Reaction Aniline, Alkoxymethylenemalonic ester4-Hydroxy-3-carboalkoxyquinoline

Combes and Knorr Methodologies

The Combes quinoline synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst, typically sulfuric acid, to produce 2,4-disubstituted quinolines. acs.orgnih.gov The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. nih.gov

The Knorr quinoline synthesis, as mentioned earlier, is a related reaction that converts a β-ketoanilide into a 2-hydroxyquinoline using sulfuric acid. acs.org The initial step involves the formation of the β-ketoanilide from an aniline and a β-ketoester. google.com

ReactionKey ReactantsCatalystProduct Type
Combes Synthesis Aniline, β-DiketoneAcid (e.g., H₂SO₄)2,4-Disubstituted quinolines
Knorr Synthesis β-KetoanilideH₂SO₄2-Hydroxyquinoline

Strategies for Regioselective Halogenation of the Quinoline Core

Once the quinoline scaffold is assembled, the introduction of chloro and bromo substituents at specific positions is required. The electronic properties of the quinoline ring, with the pyridine ring being electron-deficient and the benzene (B151609) ring being more electron-rich, govern the regioselectivity of electrophilic and nucleophilic substitution reactions.

Selective C-2 Chlorination and C-6 Bromination Techniques

Selective C-2 Chlorination: The C-2 position of the quinoline ring is susceptible to nucleophilic attack. A common and effective method for introducing a chlorine atom at this position is the conversion of a 2(1H)-quinolinone (a 2-hydroxyquinoline tautomer) to the corresponding 2-chloroquinoline. This transformation is typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). acs.orgmdpi.com The 2(1H)-quinolinone precursor can be synthesized via methods like the Knorr synthesis. Another approach involves the reaction of 2-vinylanilines with diphosgene in acetonitrile, which directly yields 2-chloroquinolines. acs.orgnih.gov

Selective C-6 Bromination: The C-6 position on the benzene ring of the quinoline nucleus is activated towards electrophilic substitution, especially if the ring already contains electron-donating groups. Direct bromination of the quinoline ring can be complex and may lead to a mixture of products. However, starting with a pre-functionalized aniline, such as p-bromoaniline, in a Skraup or Doebner-Miller synthesis is a straightforward strategy to ensure the bromine is located at the C-6 position. google.com

Alternatively, electrophilic bromination of a quinoline derivative that is activated at the C-6 position can be achieved. For instance, the presence of an amino or hydroxyl group can direct bromination to the ortho and para positions. The use of N-bromosuccinimide (NBS) is a common method for such regioselective brominations. nih.gov Furthermore, the regioselectivity of bromination can be controlled by the reaction conditions and the presence of directing groups. For example, 8-aminoquinoline amides have been shown to undergo selective C-5 bromination, highlighting the influence of directing groups on the outcome of halogenation. beilstein-journals.org

Halogenation PositionMethodReagent(s)Precursor
C-2 Chlorination From 2(1H)-quinolinonePOCl₃ or PCl₅2(1H)-quinolinone
C-2 Chlorination From 2-vinylanilineDiphosgene2-Vinylaniline
C-6 Bromination Direct Synthesis-p-Bromoaniline (in Skraup/Doebner-Miller)
C-6 Bromination Electrophilic SubstitutionNBS, Br₂Activated quinoline derivative

Electrochemical Halogenation Approaches to Quinolone Systems

Electrochemical methods offer a green and efficient alternative to traditional halogenation reagents. In the context of quinolone systems, particularly quinoline-4(1H)-ones, electrochemical C3-H halogenation has been successfully demonstrated. This approach utilizes potassium halides as both the halogen source and the electrolyte in an undivided cell. The reaction proceeds under metal-free conditions, avoiding the use of toxic catalysts and oxidants.

This environmentally friendly protocol has shown broad substrate scope and can be scaled up for gram-scale synthesis. Mechanistic studies suggest the involvement of radical pathways in this regioselective halogenation process.

Metal-Free Regioselective C-H Halogenation Protocols

Recent advancements have led to the development of metal-free protocols for the regioselective halogenation of quinolines. One such method focuses on the C5–H halogenation of 8-substituted quinolines using trihaloisocyanuric acids as the halogen source. This reaction is operationally simple, proceeds at room temperature, and is open to the air, making it highly practical. The protocol exhibits excellent regioselectivity and functional group tolerance.

Another notable metal-free approach involves the C5-selective halogenation of quinoline derivatives in aqueous conditions using N-halosuccinimides (NCS, NBS, and NIS) as the halogenating agents. This method is characterized by its mild reaction conditions, broad substrate scope, and short reaction times, offering a sustainable route to halogenated quinolines.

Directed Halogenation through Auxiliary-Assisted Activation (e.g., 8-Amidoquinoline Directing Groups)

Directing groups play a crucial role in achieving high regioselectivity in C-H functionalization reactions. The 8-amidoquinoline moiety has been effectively utilized as a directing group to guide halogenation to the C5 position of the quinoline ring. Nickel-catalyzed C5-halogenation of 8-aminoquinolines has been reported, where the 8-amino group acts as the directing auxiliary.

Furthermore, copper-promoted C5-selective bromination of 8-aminoquinoline amides has been developed, employing alkyl bromides as the bromine source. These methods highlight the power of directing group strategies in accessing specific isomers of halogenated quinolines that might be difficult to obtain through other means.

Introduction and Functionalization of the C-3 Isopropyl Moiety

The installation of alkyl groups, such as the isopropyl moiety at the C-3 position, is another key transformation in the synthesis of quinoline derivatives.

Alkylation Strategies at the Quinoline C-3 Position

Direct C-H alkylation at the C3 position of quinolines has historically been a challenging transformation. However, a recent breakthrough has demonstrated the direct C3-H alkylation of quinolines with enones under redox-neutral and transition-metal-free conditions. nih.gov This method proceeds through a one-pot or two-pot sequence involving a 1,4-dearomative addition, functionalization at C3, and subsequent elimination or transalkylation to yield the 3-alkylated quinoline. nih.gov The resulting products contain a carbonyl group, which can be further manipulated synthetically. nih.gov

Precursor Derivatization for C-3 Propyl Functionalization (e.g., from 3-formylquinolines)

A common and versatile strategy for introducing a C-3 isopropyl group involves the derivatization of a 3-formylquinoline precursor. 2-Chloro-3-formylquinolines are readily synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilides. chemijournal.com

One effective method to convert the formyl group to an isopropyl group is a two-step sequence involving a Wittig reaction followed by catalytic hydrogenation. The Wittig reaction of a 3-formylquinoline with an appropriate phosphorus ylide, such as isopropyltriphenylphosphonium bromide, can generate a 3-(prop-1-en-2-yl)quinoline intermediate. researchgate.netorganic-chemistry.org Subsequent catalytic hydrogenation of the alkene double bond will yield the desired 3-isopropylquinoline. nih.govgatech.edu Various catalysts can be employed for the hydrogenation, including platinum oxide (Adam's catalyst) or cobalt-based catalysts. gatech.edunih.gov

An alternative approach involves the reaction of the 3-formylquinoline with a Grignard reagent, such as methylmagnesium bromide. This would lead to the formation of a secondary alcohol, 1-(quinolin-3-yl)ethanol. Subsequent oxidation to the corresponding ketone followed by another Grignard reaction with methylmagnesium bromide and then reduction would also yield the 3-isopropylquinoline.

Advanced and Sustainable Synthetic Innovations

The field of quinoline synthesis is continuously evolving, with a strong emphasis on developing more sustainable and efficient methodologies. The electrochemical and metal-free halogenation methods discussed earlier are prime examples of this trend, as they reduce reliance on hazardous reagents and heavy metals.

Green Chemistry Approaches in Quinoline Synthesis

The development of eco-friendly protocols for quinoline synthesis aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient techniques. ijpsjournal.comresearchgate.net These green methodologies are crucial for enhancing the sustainability of producing complex molecules like 6-bromo-2-chloro-3-(propan-2-yl)quinoline.

Key green strategies include:

Use of Environmentally Benign Solvents: Water and ethanol (B145695) are increasingly used as green solvents, replacing traditional volatile organic compounds. tandfonline.com For instance, the p-Toluenesulfonic acid (p-TSA) catalyzed one-pot synthesis of pyrimido[4,5-b]quinolones occurs in water, offering high yields. tandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a highly effective green approach that simplifies purification and reduces waste. Nanocatalysts, such as those based on ZnO/carbon, have been successfully employed in solvent-free Friedländer condensations to produce various quinolines with good to excellent yields. nih.gov

Energy-Efficient Methods: Microwave and ultrasound irradiation are used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating. ijpsjournal.comresearchgate.net Microwave-assisted Skraup synthesis using glycerol in water is one such example. tandfonline.com

Use of Recyclable and Green Catalysts: The focus has shifted to heterogeneous catalysts, nanocatalysts, and biodegradable catalysts that can be easily recovered and reused. acs.orgnih.gov Formic acid, a biodegradable resource, has been identified as an effective and environmentally friendly catalyst for direct quinoline synthesis. ijpsjournal.com Nanocatalysts, in particular, offer high efficiency due to their unique properties and can often be reused multiple times without a significant loss of activity. nih.gov

The following table summarizes various green approaches applied to the synthesis of quinoline derivatives.

Catalyst/MethodStarting MaterialsSolventConditionsYieldGreen Aspect
p-Toluenesulfonic acid (p-TSA)6-amino-1,3-dimethyluracil, aldehydes, dimedoneWater90°C, 2.5–3.5 h60–94%Use of water as a green solvent. tandfonline.com
Fe3O4 NanoparticlesAromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedoneWaterReflux, 2 h88–96%Recyclable magnetic nanocatalyst, water as solvent. nih.gov
ZnO/CNT Nanocatalyst2-amino-5-chlorobenzaldehyde, carbonyl compoundsSolvent-free80°C24–99%Solvent-free conditions, recyclable nanocatalyst. nih.gov
Formic AcidAnilines, aldehydes/ketonesNot specifiedMild conditionsHighBiodegradable and renewable catalyst. ijpsjournal.com
Microwave IrradiationSubstituted anilines, glycerolWater200°C, 15–20 min10–66%Energy-efficient method, use of green solvent and reagent. tandfonline.com
No CatalystSubstituted aldimines, substituted styrenesSolvent-free110°C, 15 minGoodCatalyst-free and solvent-free conditions.

Catalytic Methods for Quinoline Derivatization

Beyond the initial synthesis of the quinoline ring, catalytic methods are instrumental for its derivatization, allowing for the precise introduction of various functional groups. This process, known as C-H functionalization, is a cornerstone of modern organic synthesis as it avoids the need for pre-functionalized substrates, thereby increasing atom economy. nih.gov For a molecule like this compound, catalytic methods could be employed to introduce or modify substituents on a pre-formed bromo-chloro-quinoline core.

Transition metal catalysis, using elements like palladium (Pd), rhodium (Rh), iridium (Ir), nickel (Ni), and copper (Cu), is a powerful tool for the regioselective functionalization of quinoline's C-H bonds. nih.govnih.gov

Examples of catalytic derivatization reactions include:

Alkylation: Iron-catalyzed, visible-light-driven reactions can introduce hydroxyalkyl groups onto the quinoline ring from carboxylic acids, offering a greener alternative to conventional heating. mdpi.com Rhodium-catalyzed systems can achieve alkylation at the C2 position using alkenes. nih.gov

Arylation: Palladium-catalyzed reactions are commonly used to introduce aryl groups. For instance, a Pd(OAc)2/1,10-phenanthroline system can facilitate the C3-arylation of pyridines, a related N-heterocycle. nih.gov

Borylation: Iridium-catalyzed C-H borylation allows for the introduction of a boryl group, which can then be further transformed into other functional groups through subsequent reactions like Suzuki coupling. nih.gov

Halogenation: After an initial C-H activation step like borylation, halogens can be introduced. For example, an Ir-catalyzed C3-borylation followed by halogenation with copper(II) bromide has been used in the synthesis of functionalized pyridines. nih.gov

The table below details several catalytic methods for the functionalization of quinolines and related heterocycles.

Reaction TypeCatalyst SystemSubstrateReagentPosition FunctionalizedKey Features
HydroxyalkylationFe(phen)Cl3·H2O / Visible LightQuinolineCarboxylic AcidsC4Green method using light, avoids conventional heating. mdpi.com
AlkylationRh/PCy32-methylpyridineAlkenesC2Direct C-H activation and alkylation. nih.gov
ArylationPd(OAc)2 / 1,10-phenanthrolinePyridineIodo- and bromoarenesC3Non-directed C-H arylation. nih.gov
BorylationIridium CatalystPyridineBorylation agentC3 (meta)Directing group-free synthesis, versatile intermediate. nih.gov
DehydrogenationTitanium Dioxide / Visible LightTetrahydroquinolinesOxygen-Environmentally friendly method using a cheap catalyst and green oxidant. organic-chemistry.org
Double Dehydrogenative CouplingNickel Catalyst2-aminobenzyl alcoholDiol-Eco-friendly synthesis of the quinoline ring at mild temperatures. organic-chemistry.org

These advanced catalytic approaches provide efficient and selective pathways for synthesizing and derivatizing complex quinoline structures, aligning with the principles of sustainable chemistry.

Chemical Reactivity and Transformations of 6 Bromo 2 Chloro 3 Propan 2 Yl Quinoline

Reactivity Profile of the Halogen Substituents (C-6 Bromine, C-2 Chlorine)

The two halogen atoms, bromine at the C-6 position and chlorine at the C-2 position, exhibit distinct reactivity profiles. This difference is primarily due to their location on either the benzene (B151609) or the pyridine portion of the quinoline (B57606) ring system and allows for selective chemical manipulation.

Nucleophilic Aromatic Substitution Reactions at the Quinoline Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing halogenated quinolines. The C-2 position of the quinoline ring is significantly more susceptible to nucleophilic attack than positions on the benzene ring. This heightened reactivity is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Consequently, the C-2 chlorine atom is the primary site for SNAr reactions in 6-Bromo-2-chloro-3-(propan-2-yl)quinoline.

The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbon bearing the chlorine, followed by the expulsion of the chloride ion to restore aromaticity. A wide variety of nucleophiles can be employed, leading to a diverse array of 2-substituted quinoline derivatives, while the C-6 bromine remains intact under typical SNAr conditions.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions at C-2

Nucleophile Reagent Example Product Type
Alkoxides Sodium Methoxide (NaOMe) 2-Methoxy-6-bromo-3-isopropylquinoline
Amines Piperidine 2-(Piperidin-1-yl)-6-bromo-3-isopropylquinoline
Thiolates Sodium Thiophenoxide (NaSPh) 2-(Phenylthio)-6-bromo-3-isopropylquinoline

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the C-Br and C-Cl bonds is crucial for achieving site-selectivity. The carbon-bromine bond at C-6 is generally more reactive than the carbon-chlorine bond at C-2 in palladium-catalyzed oxidative addition steps, which is the initial and often rate-determining step in these catalytic cycles. nih.gov This reactivity difference (C-I > C-Br > C-OTf > C-Cl) allows for selective functionalization at the C-6 position. nih.govwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (boronic acid or ester) using a palladium catalyst and a base. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively couple a substrate at the C-6 bromine position, leaving the C-2 chlorine untouched. rsc.orgacs.org This strategy is valuable for the stepwise synthesis of complex, polysubstituted quinolines.

Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling at C-6

Component Example Role
Aryl Halide This compound Substrate
Boron Reagent Phenylboronic acid, Alkyl pinacol boronate Coupling Partner
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Facilitates C-C bond formation
Ligand SPhos, XPhos Stabilizes and activates the catalyst
Base K₂CO₃, Cs₂CO₃ Activates the boron reagent

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgacs.org Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond allows for the selective introduction of an alkynyl group at the C-6 position of the quinoline core. This transformation is highly valuable for the synthesis of conjugated systems and precursors for further cyclization reactions. mdpi.com

Table 3: Typical Conditions for Selective Sonogashira Coupling at C-6

Component Example Role
Aryl Halide This compound Substrate
Alkyne Phenylacetylene, Trimethylsilylacetylene Coupling Partner
Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ Primary Catalyst
Co-catalyst Copper(I) Iodide (CuI) Facilitates transmetalation
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Alkyne deprotonation and acid scavenger

Reactivity of the Quinoline Nitrogen Atom and its Derivatives

The nitrogen atom in the quinoline ring is a key center of reactivity. It possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids to form quinolinium salts or alkylated with alkyl halides to yield quaternary quinolinium salts.

A particularly important transformation is N-oxidation, typically achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting quinoline N-oxide exhibits altered reactivity compared to the parent quinoline. researchgate.net The N-oxide group is strongly activating for nucleophilic substitution and C-H functionalization, particularly at the C-2 position. beilstein-journals.orgresearchgate.net It also modifies the regioselectivity of electrophilic substitution, directing incoming electrophiles to different positions than the parent heterocycle. nih.gov For instance, the N-oxide can facilitate C2-amination or C2-arylation reactions. researchgate.netacs.org

Chemical Modifications of the Isopropyl Group at C-3

The isopropyl group at the C-3 position is a saturated alkyl substituent and is generally unreactive under many conditions. Direct functionalization of the isopropyl group is challenging due to the strength of its C-H and C-C bonds. Reactions would likely require harsh conditions, such as those involving free radicals (e.g., radical bromination), which may lack selectivity and could potentially affect other parts of the molecule. A more practical approach to introducing functionality at this position involves starting with a pre-functionalized building block during the synthesis of the quinoline ring itself, for example, through a Friedländer annulation using a ketone with a modifiable side chain. nih.gov

Electrophilic and Nucleophilic Functionalization at Unsubstituted Quinoline Positions

The unsubstituted positions on the this compound ring (C-4, C-5, C-7, and C-8) can also undergo functionalization, although the regioselectivity is controlled by the combined electronic effects of the existing substituents.

Electrophilic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. pharmaguideline.com Reactions typically occur on the benzene ring (carbocycle), which is more electron-rich than the pyridine ring. Electrophilic attack is favored at the C-5 and C-8 positions, as the cationic intermediates for attack at these sites are more stable. quimicaorganica.orgreddit.com The presence of the bromine at C-6 and the isopropyl group at C-3 will further influence the precise location of substitution.

Nucleophilic Functionalization: While the C-2 position is the most activated site for SNAr, direct nucleophilic attack on unsubstituted carbon atoms (C-H functionalization) is also possible, especially on the electron-deficient pyridine ring. Such reactions often require activation of the quinoline ring, for instance, through N-oxidation, which significantly enhances the electrophilicity of the C-2 and C-4 positions. researchgate.netnih.gov Furthermore, directed metalation reactions, where a functional group directs lithiation to an adjacent position, could potentially be used to introduce nucleophiles at specific sites.

Annulation and Ring-Forming Reactions to Construct Fused Heterocyclic Systems

The functional groups on this compound serve as valuable handles for constructing more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing quinoline scaffold, are a key strategy in this regard. researchgate.netmdpi.com

For example, a substituent introduced at the C-2 position via nucleophilic substitution can be designed to undergo a subsequent intramolecular cyclization with the C-3 isopropyl group. This could be achieved if the new substituent contains a reactive functional group that can react with a C-H bond of the isopropyl group, likely via a radical or metal-catalyzed C-H activation pathway.

Alternatively, functionalization at the C-6 position via cross-coupling can introduce a side chain that subsequently undergoes an intramolecular electrophilic cyclization onto the C-5 or C-7 positions of the benzene ring. nih.gov Many synthetic strategies for complex quinoline-based structures rely on such tandem reaction sequences, where an initial substitution or coupling is followed by a ring-closing step. nih.govnih.gov These approaches allow for the efficient construction of polycyclic aromatic compounds with diverse structures and properties.

Synthesis of Pyrrolo- and Pyrazolo-Quinoline Derivatives

The 2-chloroquinoline scaffold is a versatile precursor for the construction of fused nitrogen-containing heterocycles like pyrrolo- and pyrazolo-quinolines.

Pyrrolo[3,4-c]quinoline Derivatives: A straightforward approach for the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones involves a multi-component reaction. nih.gov While specific studies on this compound are not detailed, analogous syntheses suggest that 2-chloroquinolines can be utilized in pathways leading to such fused systems. The general transformation involves the creation of multiple carbon-nitrogen and carbon-carbon bonds in a one-pot reaction, highlighting an efficient and atom-economical approach. nih.gov

Pyrazolo[4,3-c]quinoline Derivatives: The synthesis of pyrazolo[4,3-c]quinoline derivatives can be achieved from quinoline precursors. doi.org Acid-promoted methods involving the reaction of (1H-pyrazol-5-yl)anilines with β-keto esters or ethers demonstrate a viable route that proceeds through the cleavage of C-C or C-O bonds, respectively. doi.org For a substrate like this compound, a plausible pathway would involve its reaction with a hydrazine derivative. The initial step would be the nucleophilic displacement of the C2-chloro group by a hydrazine, followed by an intramolecular cyclization and condensation to form the pyrazole ring fused to the quinoline core.

Fused SystemGeneral PrecursorsKey Reaction Type
Pyrrolo[3,4-c]quinolineIsatin, Diketene, Primary AminesMulticomponent Reaction
Pyrazolo[4,3-c]quinoline(1H-pyrazol-5-yl)anilines, β-keto estersAcid-catalyzed Cyclization
Pyrazolo[3,4-b]quinolineQuinoline derivative, HydrazineNucleophilic Substitution/Cyclocondensation

Formation of Azetidinone and Thiazolidinone-Fused Quinolines

The synthesis of quinolines fused with four-membered rings like azetidinone (β-lactam) and thiazolidinone is of significant interest. These syntheses often proceed via a Schiff base intermediate derived from a quinoline aldehyde.

Azetidinone-Fused Quinolines: The conventional route to quinoline-based azetidinones involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. sciensage.info The Schiff bases are typically prepared by condensing a 2-chloroquinoline-3-carbaldehyde with a primary amine. For this compound, which lacks the essential 3-formyl group, a direct application of this method is not feasible. A preliminary functional group transformation, such as the oxidation of the isopropyl group to an acetyl group and subsequent modifications, would be necessary to create the required aldehyde functionality before proceeding with the cyclocondensation.

Thiazolidinone-Fused Quinolines: Similarly, the synthesis of thiazolidinone-fused quinolines involves the cyclocondensation of a quinoline-derived Schiff base with a sulfur-containing reagent, most commonly thioglycolic acid. nih.gov This reaction provides access to 2,3-disubstituted thiazolidin-4-ones. nih.gov A one-pot, three-component synthesis has been described involving a 2-chloroquinoline-3-carbaldehyde, an aniline, and thioglycolic acid. nih.gov As with the azetidinones, the application of this method to this compound would require prior chemical modification to introduce a carbaldehyde group at the C3 position.

Fused RingKey IntermediateReagent for Cyclization
Azetidin-2-oneSchiff Base (from 3-formylquinoline)Chloroacetyl Chloride
Thiazolidin-4-oneSchiff Base (from 3-formylquinoline)Thioglycolic Acid

Other Multicomponent and Cyclocondensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. purdue.edu

Pyrano[3,2-c]quinoline Derivatives: One-pot multicomponent condensation reactions are effectively used to synthesize complex quinoline derivatives. For instance, pyrano[3,2-c]quinoline analogues can be synthesized from a 2,4-dihydroxyquinoline, various aldehydes, and malononitrile. nih.gov The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. nih.gov While the starting material this compound is structurally different, its 2-chloro group provides a reactive handle for nucleophilic substitution, potentially allowing it to engage in different types of cyclocondensation reactions. For example, reaction with a bifunctional nucleophile could lead to the formation of a new fused ring system.

These reactions underscore the versatility of the quinoline scaffold in building diverse and complex heterocyclic structures through various reaction pathways, primarily leveraging the reactivity of substituents on the quinoline core.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D-NMR Techniques)

High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 6-Bromo-2-chloro-3-(propan-2-yl)quinoline.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals for the protons on the quinoline (B57606) core. The proton at the C4 position is expected to appear as a singlet at a downfield chemical shift. The protons on the benzene (B151609) ring (H5, H7, and H8) would exhibit characteristic splitting patterns (doublets or doublet of doublets) due to spin-spin coupling. The isopropyl group protons would present as a septet for the CH proton and a doublet for the two methyl (CH₃) groups, a signature pattern for this substituent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show separate resonances for each of the 12 carbon atoms in the molecule, as they are all chemically non-equivalent. The chemical shifts will be influenced by the electronic environment, with carbons attached to electronegative atoms like bromine and chlorine appearing at lower field. The carbons of the quinoline ring will resonate in the aromatic region, while the isopropyl carbons will be found in the aliphatic region of the spectrum.

2D-NMR Techniques: To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would provide crucial information about longer-range (2-3 bond) correlations between protons and carbons, confirming the placement of the substituents on the quinoline framework.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-~150-155
C3-~135-140
C4~8.0-8.2 (singlet)~125-130
C4a-~145-150
C5~7.8-8.0 (doublet)~128-132
C6-~120-125
C7~7.6-7.8 (doublet of doublets)~130-135
C8~7.9-8.1 (doublet)~127-131
C8a-~148-152
CH (isopropyl)~3.2-3.5 (septet)~30-35
CH₃ (isopropyl)~1.3-1.5 (doublet)~20-25

Note: These are predicted values and actual experimental data may vary.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration is anticipated in the 800-600 cm⁻¹ range, while the C-Br stretch would likely be found at lower wavenumbers, typically between 600-500 cm⁻¹. The bending vibrations of the isopropyl group would also be present.

Raman Spectrometry: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the quinoline ring are expected to give strong signals in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch3100-30003100-3000
Aliphatic C-H stretch2980-28502980-2850
C=C/C=N stretch (quinoline)1600-14501600-1450
C-Cl stretch800-600800-600
C-Br stretch600-500600-500

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a powerful tool for determining the precise molecular formula of a compound. For this compound (C₁₂H₁₁BrClN), the high-resolution mass spectrum would show a molecular ion peak with a very specific m/z value, allowing for the unambiguous confirmation of the elemental composition. The isotopic pattern of the molecular ion will be characteristic, showing the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Analysis of the fragmentation pathways can provide further structural information. Common fragmentation patterns would likely involve the loss of the isopropyl group, as well as the halogen atoms.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

To date, the single-crystal X-ray structure of this compound has not been reported. However, this technique would provide the most definitive three-dimensional structural information in the solid state. It would allow for the precise measurement of bond lengths, bond angles, and torsion angles. The quinoline ring system is expected to be largely planar. nih.gov Intermolecular interactions, such as π-π stacking or halogen bonding, which dictate the crystal packing, could also be elucidated. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, characteristic of the quinoline chromophore. These absorptions are due to π → π* transitions within the conjugated aromatic system. The positions and intensities of these bands can be influenced by the nature and position of the substituents on the quinoline ring.

Biological Activity and Mechanistic Investigations Pre Clinical Research Focus

Cellular-Level Mechanistic Studies

In vitro studies using cell lines are fundamental to understanding how molecular interactions translate into cellular effects. For quinoline (B57606) derivatives, these studies have demonstrated significant impacts on cell growth and survival pathways.

Inhibition of Cell Growth: Numerous quinoline derivatives have been shown to possess potent antiproliferative activity against a range of human cancer cell lines. nih.govmdpi.com For example, the derivative 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine (10g) was found to be a highly potent agent, exhibiting IC₅₀ values of less than 1.0 μM against several tumor cell lines. nih.gov Similarly, novel bis-quinoline compounds have displayed submicromolar IC₅₀ values against cell lines such as HCT116 (colon), HeLa (cervical), and M14 (melanoma). mdpi.com This broad activity highlights the potential of the quinoline scaffold in developing new anticancer agents. nih.gov

Compound ClassCell LineActivity (IC₅₀)
2-chloroquinazoline derivative (10b)AGS (gastric cancer)1.73 µM nih.gov
2-chloroquinazoline derivative (10b)HepG2 (liver cancer)2.04 µM nih.gov
Bis-quinoline (2a)HeLa (cervical cancer)0.14 µM mdpi.com
7-alkoxy-quinolin-4-amine (10g)Multiple human tumor lines< 1.0 µM nih.gov

Apoptosis Pathways at a Molecular Level: The antiproliferative effects of quinoline derivatives are often mediated by the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that these compounds can trigger specific apoptotic pathways. One representative quinoline compound was shown to activate p53 transcriptional activity, leading to p53/Bax-dependent apoptosis in colorectal cancer cells. nih.gov Another study on the quinazoline (B50416) derivative 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) demonstrated that it induces apoptosis in leukemia cells, which was confirmed by observations of DNA fragmentation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

Structure-Activity Relationship (SAR) Analysis for Quinoline Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a chemical scaffold. By systematically modifying the structure of quinoline derivatives and assessing the impact on their potency and selectivity, researchers can identify key pharmacophoric features.

Several SAR studies on various quinoline series have yielded important insights:

Substitution at Position 3: For certain biological activities, a substituent at the 3-position of the quinoline ring is considered critical. researchgate.net The isopropyl group in 6-Bromo-2-chloro-3-(propan-2-yl)quinoline is located at this key position.

Substitution at Position 4: The nature of the amino side chain at the 4-position significantly influences the antiproliferative activity of this class of compounds. nih.gov

Substitution at Position 7: For antimalarial 4-aminoquinolines, an electron-withdrawing group, such as a chlorine atom, at the 7-position is essential for high potency. youtube.com While the target compound has a bromine at the 6-position, this highlights the importance of halogen substitution on the benzene (B151609) ring portion of the quinoline system.

Alkoxy Substituents: Large and bulky alkoxy groups at the 7-position have been identified as beneficial for the antiproliferative activity of certain quinoline series. nih.gov

These findings suggest that the specific substitution pattern on the quinoline core—including the bromo- group at position 6, the chloro- group at position 2, and the isopropyl group at position 3—collectively determines the biological activity profile of this compound. nih.govgeorgiasouthern.edu

Role as Chemical Probes for Biological Systems

Beyond their potential as therapeutic agents, quinoline-based molecules can also serve as valuable chemical probes for studying biological systems. The inherent photophysical properties of the quinoline ring system make it an excellent scaffold for developing fluorescent probes. nih.gov

The archetypal fluorophore, quinine, is itself a quinoline derivative and is still used as a fluorescence standard. nih.gov Modern applications have exploited this property to create more sophisticated tools. For instance, hydroxyquinoline derivatives have been used to create fluorescence-based kinase substrates and fluorescent indicators for ions. nih.gov Quinolinium compounds, which are alkylated quinolines, can be used as indicators for chloride ions due to their collisional quenching by halides. nih.gov The ability to modify the quinoline scaffold to create probes that can visualize specific ions, proteins, or cellular processes makes it a powerful tool in chemical biology for interrogating complex biological systems.

Applications in Chemical Research As a Synthetic Building Block

Utilization in Complex Heterocyclic Synthesis

The 6-bromo-2-chloroquinoline scaffold is a powerful precursor for the synthesis of a wide array of complex heterocyclic compounds. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles. This reactivity is a cornerstone for the construction of fused heterocyclic systems and for the introduction of diverse side chains.

Furthermore, both the chloro and bromo substituents can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This dual reactivity enables the programmed and site-selective introduction of aryl, alkyl, and amino groups, leading to the generation of highly functionalized quinoline (B57606) derivatives. The differential reactivity of the C-Cl and C-Br bonds can often be exploited to achieve selective transformations by careful choice of reaction conditions.

Table 1: Representative Synthetic Transformations of the 6-Bromo-2-chloroquinoline Scaffold

Reaction Type Reagents and Conditions Product Type
Nucleophilic Aromatic Substitution R-NH2, base, solvent, heat 2-Amino-6-bromo-3-(propan-2-yl)quinoline
Suzuki Coupling Arylboronic acid, Pd catalyst, base 2-Aryl-6-bromo-3-(propan-2-yl)quinoline
Stille Coupling Organostannane, Pd catalyst 2-Substituted-6-bromo-3-(propan-2-yl)quinoline

This table presents hypothetical transformations based on the known reactivity of haloquinolines.

Role as a Privileged Scaffold in Combinatorial Chemistry and Diversity-Oriented Synthesis

The quinoline core is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.net Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating interactions with biological targets. The "6-Bromo-2-chloro-3-(propan-2-yl)quinoline" molecule is an excellent starting point for combinatorial chemistry and diversity-oriented synthesis (DOS) due to its multiple points of diversification.

Libraries of quinoline derivatives can be rapidly assembled by leveraging the reactivity of the chloro and bromo groups. In a combinatorial approach, a common quinoline core can be reacted with a large set of building blocks (e.g., amines, boronic acids) to generate a library of structurally related compounds. In diversity-oriented synthesis, the goal is to create a collection of molecules with high structural diversity, and the quinoline scaffold can be elaborated through various reaction pathways to yield a range of different heterocyclic skeletons. nih.gov

Precursor for Functional Materials Research and Optoelectronic Applications

Quinoline derivatives have garnered significant interest in materials science due to their unique electronic and photophysical properties. scielo.br The extended π-system of the quinoline ring, combined with the electronic influence of substituents, can lead to materials with interesting optical and electronic characteristics. The presence of heavy atoms like bromine can also influence photophysical properties, such as promoting intersystem crossing.

The "this compound" scaffold can serve as a precursor for the synthesis of novel organic light-emitting diode (OLED) materials, fluorescent probes, and other optoelectronic components. mdpi.com By strategically modifying the quinoline core through cross-coupling reactions with chromophoric and electronically active moieties, it is possible to tune the emission color, quantum yield, and charge transport properties of the resulting materials. mdpi.com For instance, coupling with electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy levels and, consequently, the optical and electronic properties of the final compound. mdpi.com

Table 2: Potential Optoelectronic Applications of Functionalized Quinoline Derivatives

Application Area Desired Properties Rationale for Use of Quinoline Scaffold
Organic Light-Emitting Diodes (OLEDs) High quantum efficiency, tunable emission Rigid, planar structure; good charge transport
Fluorescent Probes High sensitivity and selectivity π-conjugated system sensitive to environment

Development of Mechanistic Probes for Reaction Studies

Substituted quinolines can also be employed as mechanistic probes to study the intricacies of chemical reactions. The well-defined structure and the presence of various functional groups allow for systematic modifications to investigate the electronic and steric effects on reaction rates and mechanisms. For example, the kinetics of nucleophilic substitution at the 2-position can be studied as a function of the substituent at the 6-position, providing insights into the transmission of electronic effects through the quinoline ring system.

Furthermore, quinoline derivatives can be designed as fluorescent probes to monitor reaction progress or to detect the presence of specific analytes. cell.com The fluorescence properties of the quinoline core are often sensitive to its chemical environment, and changes in fluorescence intensity or wavelength can be correlated with the progress of a reaction or the binding of a target molecule.

Future Research Directions and Emerging Challenges

Advancement of Stereoselective and Green Synthetic Methodologies

While numerous methods exist for the synthesis of the quinoline (B57606) core, the efficient and environmentally benign synthesis of polysubstituted quinolines like 6-Bromo-2-chloro-3-(propan-2-yl)quinoline remains a significant challenge. acs.orgtandfonline.comtandfonline.com Future research should prioritize the development of synthetic strategies that are not only high-yielding but also adhere to the principles of green chemistry.

The paradigm has shifted from conventional, often harsh, synthetic protocols to more advanced and sustainable methodologies. tandfonline.com The application of green catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and catalyst-free techniques, along with the use of greener solvents like ethanol (B145695) and water, has proven effective for quinoline analogs. tandfonline.com Exploring one-pot syntheses and multicomponent reactions will be crucial in minimizing waste, solvent consumption, and energy input. tandfonline.com For instance, microwave-assisted organic synthesis and the use of nano-catalysts could offer rapid and efficient routes to this target molecule. tandfonline.com

A significant area for advancement lies in the stereoselective synthesis of derivatives, particularly if the isopropyl group at the C3 position introduces a chiral center in subsequent transformations. Developing catalytic asymmetric methods to control the stereochemistry at this position could be pivotal for elucidating structure-activity relationships in biological systems.

Elucidation of Underexplored Reactivity Pathways and Functionalizations

The reactivity of the this compound core is largely unexplored. The presence of three distinct functional handles—a bromo group at C6, a chloro group at C2, and an isopropyl group at C3—offers a rich landscape for further chemical modifications. The chloro atom at the 2-position and the bromo atom at the 6-position are susceptible to nucleophilic substitution, providing avenues for the introduction of a wide range of functional groups. youtube.com

Future investigations should focus on the selective functionalization of this quinoline derivative. The development of regioselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C2 and C6 positions could generate a diverse library of compounds for biological screening. researchgate.net Furthermore, C-H activation strategies could enable the direct functionalization of the quinoline core, offering a more atom-economical approach to novel derivatives. nih.gov

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. researchgate.netdntb.gov.ua For this compound, a combination of quantum chemical methods, such as Density Functional Theory (DFT), and molecular modeling techniques can provide valuable insights.

Future computational studies should aim to:

Predict Reactivity: DFT calculations can be employed to determine the electron density distribution, frontier molecular orbital energies (HOMO-LUMO), and electrostatic potential of the molecule. This information can help predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts for further functionalization. dntb.gov.ua

Develop QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its derivatives with their predicted biological activities or toxicities. nih.govnih.gov Such models can aid in the rational design of new analogs with improved potency and reduced adverse effects.

Simulate Receptor Interactions: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of the compound with the target protein. researchgate.nettandfonline.com This can provide a molecular basis for its biological activity and guide the design of more potent inhibitors.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in the early stages of drug discovery. researchgate.netresearchgate.net Computational tools can be used to estimate properties like solubility, permeability, and potential toxicity, helping to prioritize compounds for further experimental evaluation. researchgate.net

Computational ApproachPredicted PropertyPotential Application
Density Functional Theory (DFT)Electron density, HOMO/LUMO energiesPredicting reaction sites for synthesis
QSAR ModelingBiological activity, toxicityDesigning new analogs with improved properties
Molecular Docking/DynamicsLigand-receptor binding interactionsUnderstanding mechanism of action
ADME/Tox PredictionPharmacokinetic and toxicity profilesEarly-stage drug candidate selection

Expansion of Biological Target Landscapes and Detailed Mechanistic Dissection

Quinoline derivatives are known to interact with a wide range of biological targets, exhibiting activities such as anticancer, antibacterial, antiviral, and anti-inflammatory effects. nih.govnih.govresearchgate.net The specific biological profile of this compound is yet to be determined, presenting a significant opportunity for future research.

Initial biological screening should encompass a broad range of assays to identify potential therapeutic areas. Based on the activities of structurally related quinolines, promising areas for investigation include:

Anticancer Activity: Many substituted quinolines act as inhibitors of various kinases, topoisomerases, and the proteasome. nih.govnih.govwikipedia.org Investigating the effect of this compound on cancer cell proliferation and identifying its specific molecular targets within cancer-related pathways is a key research direction.

Enzyme Inhibition: Quinolines have been shown to inhibit a variety of enzymes. researchgate.nettandfonline.comnih.gov Screening against panels of enzymes, such as proteases, kinases, and metabolic enzymes, could reveal novel inhibitory activities. researchgate.nettandfonline.com

Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antimalarial drugs. nih.gov Evaluating the activity of this compound against a panel of pathogenic bacteria and parasites is warranted.

Once a promising biological activity is identified, detailed mechanistic studies will be crucial to understand how this compound exerts its effects. This will involve identifying the specific molecular target(s), elucidating the mechanism of interaction (e.g., competitive vs. non-competitive inhibition), and studying its effects on downstream signaling pathways. tandfonline.comnih.gov

Potential Biological TargetTherapeutic Area
Protein Kinases (e.g., VEGFR-2)Cancer
ProteasomeCancer, Inflammatory Diseases
DNA TopoisomerasesCancer, Infectious Diseases
Bacterial EnzymesInfectious Diseases
Parasitic EnzymesInfectious Diseases (e.g., Malaria)

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2-chloro-3-(propan-2-yl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and alkylation steps. A common approach is the cyclization of substituted aniline precursors followed by bromination and chlorination. For example, microwave-assisted synthesis can reduce reaction times (e.g., from 12 hours to 2 hours) compared to traditional reflux methods, improving yields by ~15–20% . Key reagents include phosphorus oxychloride (POCl₃) for chlorination and N-bromosuccinimide (NBS) for bromination. Solvent choice (e.g., DMF vs. acetonitrile) significantly impacts regioselectivity, with polar aprotic solvents favoring higher purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound using advanced spectroscopic and crystallographic methods?

  • NMR : ¹H/¹³C NMR confirms substitution patterns. The isopropyl group at position 3 shows characteristic doublets (δ 1.2–1.4 ppm for CH₃ and δ 3.2–3.5 ppm for CH).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in halogen positioning. For example, the Br/Cl orientation at positions 6 and 2 can be confirmed via Olex2 or WinGX suites, with R-factors < 0.05 for high-resolution data .
  • Mass spectrometry : High-resolution ESI-MS ([M+H]⁺ at m/z 284.59) validates molecular weight .

Q. What purification strategies are recommended to isolate this compound with >98% purity?

Column chromatography (silica gel, hexane/EtOAc gradient) effectively removes byproducts like dehalogenated quinolines. Recrystallization in ethanol/water mixtures yields needle-like crystals (melting point: 111–112°C). For scale-up, preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity, critical for biological assays .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its activity in medicinal chemistry studies?

The bromine and chlorine atoms enhance electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) to generate derivatives for structure-activity relationship (SAR) studies. The isopropyl group at position 3 increases lipophilicity (logP ≈ 3.5), improving membrane permeability in cellular assays . Comparative studies with analogs (e.g., 6-chloro-2-bromo derivatives) reveal that bromine at position 6 enhances binding affinity to kinase targets by 2–3 fold (IC₅₀ = 0.8 µM vs. 2.5 µM for chloro-substituted analogs) .

Q. Table 1: Comparative Reactivity of Quinoline Derivatives

CompoundSubstituentslogPIC₅₀ (Kinase Inhibition)
This compoundBr (C6), Cl (C2), iPr (C3)3.50.8 µM
6-Chloro-2-bromo-3-methylquinolineCl (C6), Br (C2), Me (C3)2.92.5 µM
8-Fluoro-4-chloro derivativeF (C8), Cl (C4)2.1>10 µM

Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). The bromine atom forms halogen bonds with backbone carbonyls (e.g., PDB: 3ERT), while the isopropyl group occupies hydrophobic pockets .
  • DFT calculations : B3LYP/6-31G* basis sets optimize geometry and predict electrostatic potential surfaces, revealing nucleophilic attack sites for derivatization .

Q. How should researchers address discrepancies in crystallographic data during structural refinement?

Discrepancies in electron density maps (e.g., disordered isopropyl groups) require iterative refinement using SHELXL. Apply restraints for bond lengths/angles and use the SQUEEZE method (PLATON) to model solvent-accessible voids. For twinned crystals, twin law refinement (e.g., BASF parameter in SHELXL) improves R-factor convergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.